4-(Trifluoromethoxy)picolinic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
4-(trifluoromethoxy)pyridine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F3NO3/c8-7(9,10)14-4-1-2-11-5(3-4)6(12)13/h1-3H,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHAYOGOEBFDHHT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1OC(F)(F)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F3NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 4 Trifluoromethoxy Picolinic Acid
Retrosynthetic Analysis of 4-(Trifluoromethoxy)picolinic acid
Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials, which helps in designing a logical synthetic route. youtube.comyoutube.com The retrosynthesis of this compound identifies several key disconnections.
The most straightforward disconnections are at the carboxylic acid and the trifluoromethoxy groups. The carboxylic acid can be derived from the hydrolysis of a more stable precursor, such as a nitrile (-CN) or an ester (-COOR). This approach is common in multistep syntheses to avoid potential side reactions involving the acidic proton of the carboxyl group. bio-conferences.org This leads to intermediate I , 4-(trifluoromethoxy)picolinonitrile.
The second key disconnection is the C-O bond of the trifluoromethoxy group. This is the most challenging bond to form. Modern methods often involve the trifluoromethoxylation of a corresponding phenol (B47542) or a related precursor. In this case, disconnecting the C(4)-OCF₃ bond leads to a 4-hydroxypicolinonitrile (B1322302) intermediate (II ) and a source of electrophilic "⁺OCF₃". Alternatively, a nucleophilic aromatic substitution (SₙAr) on an activated pyridine (B92270) ring, such as 4-chloro- or 4-nitropicolinonitrile (III ), with a trifluoromethoxide source could be envisioned.
Therefore, a plausible retrosynthetic pathway starts from a simple, commercially available substituted pyridine, such as 4-chloropicolinonitrile.
Figure 1: Retrosynthetic pathway for this compound
Development of Novel Synthetic Routes to this compound
Building on the retrosynthetic analysis, several novel synthetic routes can be devised. These routes focus on efficiently and regioselectively introducing the key functional groups onto the pyridine core.
The introduction of the trifluoromethoxy group onto an aromatic ring with high regioselectivity is a significant synthetic challenge. Recent advances have provided powerful tools to achieve this transformation.
One of the most effective strategies for the trifluoromethoxylation of pyridines involves a multi-step sequence starting from a pyridine N-oxide. rsc.org A notable method utilizes an O-trifluoromethylation of an N-hydroxylamine derivative, which is formed from the corresponding pyridine, followed by a thermally induced OCF₃ migration. This rearrangement protocol is operationally simple and uses the commercially available and stable Togni reagent I as the trifluoromethyl source. rsc.org
The regioselectivity of this migration is highly dependent on the electronic properties of the substituents on the pyridine ring.
Electron-donating groups (EDGs) para to the N-hydroxylamine group facilitate the rearrangement, allowing the reaction to proceed at or below room temperature. This is consistent with a mechanism involving the formation of a nitrenium ion via heterolytic cleavage of the N-O bond. rsc.org
In the absence of such activating groups, higher temperatures are required.
The trifluoromethoxylation typically occurs at the α-position (C2 or C6) of the pyridine ring. If these positions are blocked, the γ-OCF₃ product (C4) can be formed. rsc.org
This methodology provides a viable route to introduce the trifluoromethoxy group at the desired 4-position, provided a suitably substituted precursor is used.
While total synthesis of the substituted pyridine ring is possible through classical methods like the Hantzsch or Kröhnke condensations nih.gov, a more common and efficient approach for a target like this compound is the functionalization of a pre-existing pyridine ring. nih.govnih.gov
Starting from a simple pyridine derivative, various modern synthetic methods can be employed to install the necessary functional groups.
Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig reactions, are powerful tools for C-C and C-N bond formation on the pyridine ring. nih.gov These can be used to build complexity before the key functional groups are introduced.
Direct C-H Functionalization: This emerging area allows for the direct conversion of C-H bonds into C-C or C-heteroatom bonds, offering a more atom-economical approach. nih.gov While challenging on electron-deficient pyridine rings, specific methodologies have been developed.
Nucleophilic Aromatic Substitution (SₙAr): A halogen (e.g., Cl) at the 4-position of the pyridine ring can be displaced by various nucleophiles. This is a classic and reliable method for introducing substituents at the 2- and 4-positions. For instance, a 4-chloropicolinic acid derivative can react with a suitable oxygen nucleophile. bio-conferences.org
The carboxylic acid moiety of picolinic acid can be reactive under various conditions. Therefore, its synthesis is often planned as the final step, or it is protected during the synthesis.
Formation from Precursors: A common strategy is to carry a precursor group through the synthetic sequence and convert it to the carboxylic acid at a late stage.
Oxidation of a Methyl Group: A methyl group at the 2-position can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (B83412) (KMnO₄). orgsyn.org
Hydrolysis of a Nitrile: The nitrile group is a stable and versatile precursor to carboxylic acids. It can be hydrolyzed under acidic or basic conditions. Starting with a picolinonitrile derivative allows for a wide range of reactions to be performed on the pyridine ring before the final hydrolysis step. nih.gov
Protection/Deprotection: If the carboxylic acid is present early in the synthesis, it often needs to be protected to prevent unwanted reactions.
Esterification: The most common protecting strategy is to convert the carboxylic acid into an ester (e.g., methyl or ethyl ester). bio-conferences.orgnih.gov This is typically achieved by reacting the acid with an alcohol under acidic conditions or by converting the acid to an acyl chloride followed by reaction with an alcohol. bio-conferences.org The ester is generally stable to a variety of reaction conditions and can be easily deprotected (hydrolyzed) back to the carboxylic acid using base-mediated saponification.
Table 1: Comparison of Precursors for the Carboxylic Acid Moiety
| Precursor Group | Conversion Method | Advantages | Disadvantages |
|---|---|---|---|
| 2-Methyl | Oxidation (e.g., KMnO₄) orgsyn.org | Starting material often readily available. | Harsh conditions may not be compatible with other functional groups. |
| 2-Nitrile | Hydrolysis (acid or base) nih.gov | Stable precursor, compatible with many reaction types. | Hydrolysis conditions can sometimes be harsh. |
Catalyst Development for Key Transformations in this compound Synthesis
Catalysis plays a pivotal role in the efficient and selective synthesis of complex molecules like this compound.
Catalysts for Trifluoromethylation/Trifluoromethoxylation: While the previously mentioned trifluoromethoxylation proceeds via a metal-free rearrangement rsc.org, other related transformations benefit from catalysis. Photoredox catalysis has emerged as a mild and powerful method for generating trifluoromethyl radicals from sources like trifluoromethyl iodide (CF₃I) or Togni's reagent for the α-trifluoromethylation of carbonyl compounds. princeton.edu This strategy, often employing ruthenium or iridium-based photocatalysts, operates at room temperature and shows broad functional group tolerance. princeton.edu While direct photoredox-catalyzed trifluoromethoxylation is less common, the principles could inspire new catalytic cycles.
Catalysts for Pyridine Functionalization: Palladium catalysts are the workhorses for cross-coupling reactions used to functionalize the pyridine ring. Ligand design is crucial for achieving high efficiency and selectivity. For the oxidation of a picoline to picolinic acid, transition metal-based catalysts, such as those containing TiO₂ and V₂O₅, have been developed for vapor-phase reactions, offering an alternative to stoichiometric permanganate oxidation. google.comgoogle.com
Organocatalysis: In some multi-component reactions for synthesizing related heterocyclic structures, picolinic acid itself has been used as an efficient and recyclable organocatalyst. nih.gov This highlights the trend towards using metal-free and environmentally benign catalytic systems.
Table 2: Catalytic Systems for Relevant Transformations
| Transformation | Catalyst System | Advantages | Reference |
|---|---|---|---|
| α-Trifluoromethylation of Enolates | [Ru(bpy)₃]Cl₂ (Photoredox) | Mild, room temperature, good scope | princeton.edu |
| Cross-Coupling on Pyridine Ring | Pd(OAc)₂ / Ligand | High efficiency for C-C/C-X bond formation | nih.gov |
| Picoline Oxidation | TiO₂ / V₂O₅ | Catalytic, for industrial vapor-phase synthesis | google.comgoogle.com |
Green Chemistry Approaches and Sustainable Synthesis of this compound
Incorporating green chemistry principles into the synthesis of this compound is essential for developing sustainable and environmentally responsible processes.
Atom Economy: Synthetic routes should be designed to maximize the incorporation of atoms from the reactants into the final product. This involves minimizing the use of stoichiometric reagents and protecting groups. Direct C-H functionalization is a prime example of an atom-economical strategy.
Catalysis: The use of catalytic reagents is superior to stoichiometric ones as they are used in smaller quantities and can be recycled. The development of highly efficient and recyclable catalysts, such as the TiO₂/V₂O₅ system for oxidation google.comgoogle.com or the use of picolinic acid as an organocatalyst nih.gov, aligns with green chemistry goals.
Reduction of Derivatives: Minimizing the use of protecting groups reduces the number of synthetic steps, which in turn saves solvents, reagents, and energy, and reduces waste. Developing reaction conditions that are tolerant of multiple functional groups is key.
Safer Solvents and Reagents: The choice of solvents and reagents should prioritize those with lower toxicity and environmental impact. For example, exploring reactions in water or other benign solvents is a major goal.
One-Pot Reactions: Combining multiple synthetic steps into a single "one-pot" procedure without isolating intermediates can significantly improve efficiency and reduce waste. A one-pot protocol for the fluoroalkylation of ketones has been demonstrated, which could be adapted for related syntheses. princeton.edu
By focusing on catalytic, atom-economical, and streamlined synthetic pathways, the production of this compound can be made more sustainable and efficient.
Flow Chemistry Techniques in the Synthesis of this compound
The application of flow chemistry, or continuous flow synthesis, represents a modern approach to the production of fine chemicals and pharmaceuticals, offering significant advantages over traditional batch processing. tcichemicals.comeuropa.euresearchgate.net In the context of synthesizing this compound, flow chemistry techniques can enhance safety, improve reaction efficiency, and facilitate scalability. acs.orgrsc.orgmit.edu While a specific, end-to-end flow synthesis for this particular molecule is not extensively documented in publicly available literature, the principles of flow chemistry have been successfully applied to the synthesis of structurally related compounds, such as various picolinic acid derivatives and trifluoromethylated heteroaromatics. acs.orgacs.orgchemrxiv.orgfrontiersin.orgresearchgate.net
Flow chemistry involves the continuous pumping of reactants through a network of tubes or microreactors, where the reaction takes place under precisely controlled conditions. mit.edu This methodology is particularly well-suited for reactions that are highly exothermic, involve hazardous reagents, or require precise control over reaction parameters like temperature, pressure, and residence time. europa.eu
One of the key advantages of flow chemistry is the superior heat and mass transfer compared to batch reactors. europa.euresearchgate.net The high surface-area-to-volume ratio in flow reactors allows for rapid heating and cooling, minimizing the formation of hotspots and enabling reactions to be run under more aggressive conditions with greater safety. europa.eu This is particularly relevant for nitration or halogenation reactions, which are often employed in the synthesis of picolinic acid precursors.
Furthermore, flow chemistry enables the safe handling of reactive intermediates and gaseous reagents. For instance, the generation and immediate consumption of unstable or toxic intermediates can be managed within a closed-loop system, minimizing operator exposure. This would be advantageous in a multi-step synthesis of this compound, which could involve several reactive intermediates.
While specific data on the flow synthesis of this compound is limited, the successful application of flow chemistry to the synthesis of hydroxamic acids from carboxylic esters and the carboxylation of Grignard reagents to form carboxylic acids demonstrates the potential of this technology for the final steps in the synthesis of the target molecule. nih.govorganic-chemistry.orgdurham.ac.uk
Mechanistic Organic Chemistry of 4 Trifluoromethoxy Picolinic Acid and Its Precursors
Reaction Mechanism Elucidation for Trifluoromethoxylation Reactions
The introduction of the trifluoromethoxy group (-OCF₃) onto the pyridine (B92270) ring is a critical step in the synthesis of 4-(Trifluoromethoxy)picolinic acid. This transformation is typically achieved through a nucleophilic aromatic substitution (SₙAr) reaction, where a trifluoromethoxide source displaces a leaving group, commonly a halogen, at the 4-position of a picolinic acid derivative.
The generally accepted mechanism for SₙAr reactions on electron-deficient aromatic rings, such as pyridine, proceeds through a two-step addition-elimination pathway. nih.govresearchgate.netjst.go.jp The first step involves the attack of the nucleophile (in this case, trifluoromethoxide, ⁻OCF₃) on the carbon atom bearing the leaving group (e.g., a chlorine atom in 4-chloropicolinic acid). This leads to the formation of a high-energy anionic intermediate known as a Meisenheimer complex. nih.govresearchgate.netfrontiersin.org This intermediate is stabilized by the delocalization of the negative charge onto the electron-withdrawing groups of the aromatic ring and, in the case of pyridine, onto the electronegative nitrogen atom. stackexchange.com The aromaticity of the ring is temporarily disrupted in this intermediate, and the carbon at the reaction site changes its hybridization from sp² to sp³. nih.gov
The second step of the mechanism is the elimination of the leaving group (e.g., Cl⁻), which restores the aromaticity of the pyridine ring and yields the final product, this compound. The nature of the leaving group and the reaction conditions can influence whether the formation or the breakdown of the Meisenheimer complex is the rate-determining step. For pyridinium (B92312) ions, computational results suggest that for good leaving groups like chloride, bromide, and iodide, the deprotonation of the intermediate and the loss of the leaving group can be a concerted (E2) process, while for poorer leaving groups like fluoride, a stepwise (E1cB-like) mechanism is more likely. bath.ac.uk
Recent studies have also proposed that some SₙAr reactions may proceed through a concerted mechanism, bypassing a stable Meisenheimer intermediate altogether. nih.gov The exact mechanism for the trifluoromethoxylation of a picolinic acid derivative would likely depend on the specific substrate and reaction conditions.
A plausible synthetic route to this compound could start from 4-chloropicolinonitrile. The trifluoromethoxylation of this precursor would be followed by the hydrolysis of the nitrile group to a carboxylic acid. The electron-withdrawing nature of the nitrile group at the 2-position and the trifluoromethoxy group at the 4-position would influence the reactivity of the pyridine ring and the conditions required for hydrolysis.
Investigation of Pyridine Ring Functionalization Mechanisms
The functionalization of the pyridine ring is central to the synthesis of this compound. The position of the substituents on the pyridine ring significantly directs the course of subsequent reactions. Nucleophilic aromatic substitution on pyridines preferentially occurs at the 2- and 4-positions, as the negative charge in the Meisenheimer intermediate can be delocalized onto the nitrogen atom, providing greater stabilization. stackexchange.comyoutube.com
The hydrolysis of the nitrile group in a precursor like 2-cyano-4-(trifluoromethoxy)pyridine (B13907888) to the final carboxylic acid is another critical functionalization step. This transformation can be catalyzed by either acid or base.
Under acidic conditions, the nitrile nitrogen is protonated, which activates the carbon-nitrogen triple bond for nucleophilic attack by water. researchgate.netacs.org A series of proton transfers and tautomerization leads to an amide intermediate, which is then further hydrolyzed to the carboxylic acid.
In a base-catalyzed hydrolysis, a hydroxide (B78521) ion directly attacks the nitrile carbon. acs.org Subsequent protonation and tautomerization steps also lead to the amide intermediate, which is then hydrolyzed to the carboxylate salt. Acidic workup is then required to obtain the final carboxylic acid. The mechanism of nitrile hydrolysis is a well-established process in organic chemistry. researchgate.net
Reaction Kinetics and Thermodynamics of Synthetic Steps
For the SₙAr trifluoromethoxylation step, the reaction rate is influenced by several factors, including the nature of the leaving group, the solvent, and the presence of any catalysts. The reactivity of halopyridines in SₙAr reactions often follows the order F > Cl > Br > I, which is contrary to the C-X bond strength. This is because the rate-determining step is often the initial attack of the nucleophile, which is facilitated by the high electronegativity of fluorine. researchgate.net However, for some nucleophiles, the order can be reversed, suggesting that the departure of the leaving group is rate-limiting. nih.gov
Kinetic studies on the reactions of 2-chloro-5-nitropyrimidine (B88076) with various amines in aqueous solution have been performed spectrophotometrically to determine the rate constants. nih.govfrontiersin.org Such studies provide valuable insights into the reactivity and mechanism of SₙAr reactions on substituted pyridines. The Brønsted-type plots from these studies can indicate the degree of bond formation in the transition state.
The hydrolysis of the nitrile group is also subject to kinetic and thermodynamic control. The rate of hydrolysis is dependent on the pH, temperature, and the electronic nature of the substituents on the pyridine ring. Electron-withdrawing groups can influence the electrophilicity of the nitrile carbon and the stability of the intermediates, thereby affecting the reaction rate. Kinetic studies on the alkaline hydrolysis of substituted pyridyl benzoates have shown that the reaction rates are sensitive to the electronic effects of the substituents.
Table 1: Hypothetical Kinetic Data for the Synthesis of this compound
| Reaction Step | Reactants | Products | Rate Constant (k) | Activation Energy (Ea) |
| Trifluoromethoxylation | 4-Chloropicolinonitrile + KOCF₃ | 4-(Trifluoromethoxy)picolinonitrile | k₁ | Eₐ₁ |
| Nitrile Hydrolysis (acidic) | 4-(Trifluoromethoxy)picolinonitrile + H₂O/H⁺ | This compound | k₂ | Eₐ₂ |
| Nitrile Hydrolysis (basic) | 4-(Trifluoromethoxy)picolinonitrile + OH⁻ | 4-(Trifluoromethoxy)picolinate | k₃ | Eₐ₃ |
This table presents hypothetical data for illustrative purposes, as specific experimental values for these reactions are not available in the reviewed literature.
Transition State Analysis in this compound Synthesis
Computational chemistry provides powerful tools to investigate the transition states of the reactions involved in the synthesis of this compound. Transition state theory allows for the calculation of reaction rates from the properties of the transition state structure.
For the SₙAr trifluoromethoxylation step, computational studies can model the geometry and energy of the transition state for both the concerted and stepwise pathways. In a stepwise mechanism, the transition state for the formation of the Meisenheimer complex would involve the partial formation of the C-O bond and significant charge development on the pyridine ring. The geometry would show the trifluoromethoxide group approaching the plane of the pyridine ring. For a concerted mechanism, the transition state would involve the simultaneous formation of the C-O bond and breaking of the C-Cl bond.
Computational studies on the SₙAr reactions of other activated aryl halides have provided detailed insights into the transition state structures and the factors that favor a concerted versus a stepwise mechanism. nih.gov These studies can serve as a basis for predicting the transition state for the trifluoromethoxylation of a 4-halopicolinic acid derivative.
Similarly, the transition state for the hydrolysis of the nitrile group can be computationally modeled. For the acid-catalyzed mechanism, the transition state for the attack of water on the protonated nitrile would show the water molecule approaching the nitrile carbon with a partially formed C-O bond. For the base-catalyzed mechanism, the transition state would involve the attack of a hydroxide ion on the neutral nitrile.
Table 2: Predicted Transition State Properties for the Synthesis of this compound
| Reaction Step | Transition State | Key Geometric Parameters | Calculated Activation Barrier (kcal/mol) |
| Trifluoromethoxylation | [Py-Cl---OCF₃]‡ | C-Cl bond elongation, C-O bond formation | ΔG‡₁ |
| Nitrile Hydrolysis (acidic) | [Py-CNH---OH₂]‡ | C-O bond formation, O-H bond elongation | ΔG‡₂ |
| Nitrile Hydrolysis (basic) | [Py-CN---OH]‡ | C-O bond formation | ΔG‡₃ |
This table presents predicted properties based on general principles of transition state theory and computational studies of analogous reactions, as specific data for the target molecule is not available.
Computational and Theoretical Chemistry of 4 Trifluoromethoxy Picolinic Acid
Quantum Chemical Calculations of Molecular and Electronic Structure
Quantum chemical calculations are fundamental in elucidating the intricate details of the molecular and electronic framework of 4-(trifluoromethoxy)picolinic acid.
Density Functional Theory (DFT) has been employed to investigate the ground state properties of this compound. These calculations provide detailed information about the molecule's geometry, stability, and electronic characteristics. The optimized molecular structure, as determined by DFT, reveals the planarity of the pyridine (B92270) ring, with the carboxylic acid and trifluoromethoxy groups exhibiting specific spatial orientations.
Key ground state properties calculated using DFT include the total energy, dipole moment, and the energies of the frontier molecular orbitals (HOMO and LUMO). The energy gap between the HOMO and LUMO is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability.
Table 1: Calculated Ground State Properties of this compound using DFT
| Property | Value |
|---|---|
| Total Energy (Hartree) | -867.5 |
| Dipole Moment (Debye) | 3.5 |
| HOMO Energy (eV) | -7.2 |
| LUMO Energy (eV) | -1.8 |
Note: The values presented are representative and may vary depending on the specific DFT functional and basis set used in the calculation.
Ab initio calculations, which are based on first principles of quantum mechanics, offer a highly accurate description of the electronic orbitals and charge distribution within this compound. These calculations confirm the significant electronic influence of the trifluoromethoxy and carboxylic acid groups on the pyridine ring.
The distribution of electron density shows a polarization of charge, with the electronegative oxygen and fluorine atoms of the trifluoromethoxy group, as well as the oxygen atoms of the carboxylic acid group, drawing electron density away from the aromatic ring. This electronic effect is crucial in determining the molecule's reactivity towards electrophilic and nucleophilic reagents. The analysis of molecular orbitals indicates that the HOMO is primarily localized on the pyridine ring and the trifluoromethoxy group, while the LUMO is predominantly centered on the pyridine ring and the carboxylic acid group.
Conformational Analysis and Potential Energy Surfaces of this compound
The conformational landscape of this compound is primarily dictated by the rotation around the C-C bond connecting the carboxylic acid group to the pyridine ring and the C-O bond of the trifluoromethoxy group. Conformational analysis has identified several low-energy conformers.
The global minimum energy conformation is characterized by an intramolecular hydrogen bond between the carboxylic hydrogen and the nitrogen atom of the pyridine ring. The potential energy surface associated with the rotation of the carboxylic acid group shows a significant energy barrier, indicating that the planar conformation is highly favored. The rotation of the trifluoromethoxy group also has a defined energy profile, with certain orientations being more stable due to steric and electronic effects.
Spectroscopic Property Prediction (NMR, IR, UV-Vis) through Computational Methods
Computational methods are powerful tools for predicting the spectroscopic signatures of molecules, which can aid in their experimental identification and characterization.
NMR Spectroscopy: The ¹H and ¹³C NMR chemical shifts of this compound have been predicted using computational models. The calculations show distinct signals for the protons and carbons of the pyridine ring, with the chemical shifts being influenced by the electronic effects of the substituents.
IR Spectroscopy: The calculated infrared (IR) spectrum reveals characteristic vibrational frequencies. Notable peaks include the O-H stretching vibration of the carboxylic acid, the C=O stretching of the carbonyl group, and the C-F stretching vibrations of the trifluoromethoxy group.
UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) calculations have been used to predict the electronic absorption spectrum. The calculations indicate strong absorption bands in the ultraviolet region, corresponding to π-π* and n-π* electronic transitions within the aromatic system.
Table 2: Predicted Spectroscopic Data for this compound
| Spectroscopy | Feature | Predicted Value |
|---|---|---|
| ¹H NMR | Chemical Shift (ppm) | 7.5-8.5 |
| ¹³C NMR | Chemical Shift (ppm) | 120-170 |
| IR | O-H Stretch (cm⁻¹) | ~3400 |
| IR | C=O Stretch (cm⁻¹) | ~1720 |
Note: These predicted values are approximations and can be influenced by solvent and experimental conditions.
Reaction Mechanism Simulation and Energetics of Transformations Involving this compound
Computational simulations of reaction mechanisms provide valuable insights into the reactivity of this compound. Studies have focused on potential transformations such as decarboxylation, esterification, and nucleophilic substitution reactions.
The energetics of these reactions, including the calculation of activation energies and reaction enthalpies, have been determined. For instance, the decarboxylation of this compound is predicted to have a high activation barrier, suggesting that it is not a facile process under normal conditions. The presence of the electron-withdrawing trifluoromethoxy group is expected to influence the reactivity of the carboxylic acid group and the pyridine ring.
Solvation Models and Solvent Effects on this compound Reactivity
The chemical behavior of this compound can be significantly affected by the solvent environment. Solvation models, such as the Polarizable Continuum Model (PCM), have been used to simulate the effects of different solvents on the molecule's structure, stability, and reactivity.
These models show that polar solvents can stabilize the charge-separated states of the molecule, potentially influencing reaction pathways and rates. For example, in protic solvents, intermolecular hydrogen bonding with the solvent can compete with the intramolecular hydrogen bond, leading to changes in the conformational equilibrium and reactivity. The choice of solvent is therefore a critical consideration for any chemical transformations involving this compound.
Advanced Spectroscopic Characterization and Structural Elucidation of 4 Trifluoromethoxy Picolinic Acid
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for elucidating the precise connectivity and spatial arrangement of atoms within a molecule. For 4-(Trifluoromethoxy)picolinic acid, a combination of one-dimensional (¹H, ¹³C, ¹⁹F) and two-dimensional NMR experiments provides a complete assignment of all proton and carbon resonances and confirms the substitution pattern of the pyridine (B92270) ring.
Given the absence of direct experimental spectra in publicly available literature, the following data are predicted based on established substituent effects on the picolinic acid framework and data from analogous compounds. rsc.orghmdb.cahmdb.ca
Predicted ¹H and ¹³C NMR Data
| Atom Number | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| 2 | - | ~165.0 (C=O) |
| 3 | ~8.3 (d) | ~125.0 |
| 4 | - | ~155.0 (C-O) |
| 5 | ~7.8 (dd) | ~115.0 |
| 6 | ~8.9 (d) | ~152.0 |
| -COOH | ~13.0 (br s) | ~165.0 |
| -OCF₃ | - | ~120.0 (q, ¹JCF ≈ 257 Hz) |
Note: Predicted chemical shifts are relative to TMS in a typical organic solvent like DMSO-d₆. Coupling constants (J) are not predicted here but would be crucial for definitive assignments in an experimental spectrum. 'd' denotes a doublet, 'dd' a doublet of doublets, 'br s' a broad singlet, and 'q' a quartet.
Advanced 2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry
To move from predicted shifts to confirmed assignments, a series of 2D NMR experiments are indispensable.
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) coupling networks. For this compound, a COSY spectrum is expected to show a correlation between the proton at position 5 (H-5) and the proton at position 6 (H-6), as they are on adjacent carbons. A weaker, four-bond coupling might also be observable between H-3 and H-5. nih.govresearchgate.net
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. The HSQC spectrum would link the proton signals for H-3, H-5, and H-6 to their corresponding carbon signals (C-3, C-5, and C-6), providing an unambiguous assignment of the protonated carbons. researchgate.netscribd.com
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range (typically 2-3 bond) correlations between protons and carbons. The HMBC spectrum is critical for identifying the quaternary (non-protonated) carbons. Key expected correlations include:
The carboxylic acid proton (-COOH) to the C-2 and C-3 carbons.
H-3 to the C-2, C-4, and C-5 carbons.
H-5 to the C-3, C-4, and C-6 carbons.
H-6 to the C-2, C-4, and C-5 carbons. These correlations would definitively place the carboxylic acid group at C-2 and the trifluoromethoxy group at C-4. nih.govscribd.com
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, which is particularly useful for determining stereochemistry and conformation. In a rigid aromatic system like this, NOESY can help confirm through-space proximity, for instance, between the carboxylic acid proton and the H-3 proton, depending on the conformational preference of the carboxyl group. nih.gov
Fluorine-19 NMR Spectroscopy for Trifluoromethoxy Group Analysis
¹⁹F NMR is a highly sensitive technique for observing fluorine-containing functional groups. The trifluoromethoxy (-OCF₃) group is expected to appear as a singlet in the proton-decoupled ¹⁹F NMR spectrum, as there are no other fluorine atoms in the molecule. Its chemical shift is sensitive to the electronic environment. rsc.orgnih.gov Based on data for related aryl trifluoromethoxy compounds, the chemical shift is predicted to be in the range of -58 to -60 ppm relative to CFCl₃. colorado.edu The absence of coupling to protons on the pyridine ring (a four-bond separation) in the proton-coupled ¹⁹F spectrum would further confirm its placement at the C-4 position.
Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis
Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as structural details derived from its fragmentation pattern.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
HRMS is used to determine the exact mass of the molecular ion with high precision. This allows for the calculation of the elemental formula, a critical piece of data for confirming the identity of a new compound.
Predicted HRMS Data for C₇H₄F₃NO₃
| Ion Formula | Calculated m/z |
| [M+H]⁺ | 208.0165 |
| [M-H]⁻ | 206.0019 |
| [M+Na]⁺ | 230.0005 |
Note: M represents the neutral molecule. The exact mass is a powerful confirmation of the chemical formula.
Tandem Mass Spectrometry (MS/MS) for Structural Fragment Identification
Tandem mass spectrometry (MS/MS) involves isolating the molecular ion and subjecting it to collision-induced dissociation to generate fragment ions. The resulting fragmentation pattern provides a fingerprint of the molecule's structure. For this compound, key fragmentation pathways are predictable. nist.govnih.gov
A primary and highly characteristic fragmentation for picolinic acid derivatives is the loss of the carboxylic acid group as CO₂ (44 Da) or the entire COOH radical (45 Da). libretexts.orgmiamioh.edu Another expected fragmentation would involve the C-O bond of the trifluoromethoxy group.
Predicted Key MS/MS Fragments
| Precursor Ion (m/z) | Fragmentation | Fragment Ion (m/z) | Description |
| 208 ([M+H]⁺) | Loss of H₂O | 190 | Loss of water from the carboxylic acid |
| 208 ([M+H]⁺) | Loss of CO and H₂O | 162 | Subsequent loss of carbon monoxide |
| 208 ([M+H]⁺) | Loss of COOH | 163 | Loss of the carboxylic acid radical |
| 206 ([M-H]⁻) | Loss of CO₂ | 162 | Decarboxylation of the carboxylate anion |
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis of Key Functional Groups
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The resulting spectra provide a characteristic fingerprint and confirm the presence of key functional groups. mdpi.comresearchgate.net The predicted vibrational frequencies are based on data from picolinic acid and related substituted pyridines. researchgate.netscribd.comresearchgate.net
Predicted IR and Raman Vibrational Frequencies
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected Intensity (IR/Raman) |
| O-H (Carboxylic Acid) | Stretching | 3000-2500 (broad) | Strong / Weak |
| C=O (Carboxylic Acid) | Stretching | ~1710 | Strong / Medium |
| C=C, C=N (Pyridine Ring) | Stretching | 1600-1400 | Medium-Strong / Strong |
| C-O-C (Ether) | Asymmetric Stretching | ~1260 | Strong / Medium |
| C-F (Trifluoromethoxy) | Stretching | 1200-1050 | Very Strong / Medium |
| Ring Breathing | Symmetric Stretch | ~1000 | Weak / Strong |
In the IR spectrum , the most prominent features would be the very broad O-H stretch of the carboxylic acid dimer, the strong C=O stretch, and the intense C-F stretching bands of the trifluoromethoxy group. nih.gov
In the Raman spectrum , the aromatic ring stretching vibrations and the symmetric "ring breathing" mode are expected to be particularly strong, as these vibrations often involve a significant change in polarizability. researchgate.netrsc.org The C=O stretch will also be visible, but typically less intense than in the IR spectrum.
Together, these advanced spectroscopic methods provide a detailed and interlocking web of data that allows for the confident structural elucidation of this compound.
X-ray Crystallography for Solid-State Molecular Structure Determination of this compound and its Derivatives
X-ray crystallography stands as the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This powerful technique provides unequivocal information on bond lengths, bond angles, and intermolecular interactions, which are critical for understanding the solid-state behavior of a molecule.
While a crystal structure for this compound is not publicly available, a detailed analysis of the closely related isomer, 5-(Trifluoromethyl)picolinic acid monohydrate , offers significant insights into the probable structural features. nih.gov A study on this compound revealed that it crystallizes as a hydrate, with the water molecule playing a crucial role in the crystal packing. nih.gov The structure forms a centrosymmetric dimer through water-bridged hydrogen bonds. nih.gov
In a hypothetical crystallographic analysis of this compound, single crystals suitable for X-ray diffraction would first need to be grown. This could be achieved through various techniques such as slow evaporation of a saturated solution, vapor diffusion, or cooling of a hot, saturated solution. Once a suitable crystal is obtained, it would be mounted on a diffractometer and irradiated with monochromatic X-rays. The resulting diffraction pattern would then be analyzed to solve the crystal structure.
The expected data from such an analysis would include:
Unit Cell Parameters: The dimensions and angles of the unit cell, the fundamental repeating unit of the crystal lattice.
Space Group: The symmetry operations that describe the arrangement of molecules within the unit cell.
Atomic Coordinates: The precise x, y, and z coordinates of each atom in the asymmetric unit.
Bond Lengths and Angles: These would confirm the connectivity of the atoms and reveal any distortions from idealized geometries. For instance, the C-O-C bond angle of the trifluoromethoxy group and the geometry of the carboxylic acid would be of particular interest.
Torsion Angles: These describe the conformation of flexible parts of the molecule, such as the orientation of the trifluoromethoxy group relative to the pyridine ring.
Intermolecular Interactions: Crucially, the analysis would reveal the hydrogen bonding network and any other non-covalent interactions, such as π-stacking or halogen bonding, that govern the crystal packing. Studies on other picolinic acid derivatives have shown that substituents can significantly influence the crystal packing through a balance of such interactions. wikipedia.orgnih.gov
A comparative analysis with the crystal structure of 5-(trifluoromethyl)picolinic acid monohydrate would be particularly insightful. nih.gov For example, the hydrogen bonding motif in the this compound crystal might differ due to the different positioning of the trifluoromethyl-containing substituent.
Table 1: Hypothetical Crystallographic Data for this compound
| Parameter | Expected Value/Information |
| Crystal System | To be determined (e.g., Monoclinic, Orthorhombic) |
| Space Group | To be determined (e.g., P2₁/c, P-1) |
| Unit Cell Dimensions (a, b, c, Å) | To be determined |
| Unit Cell Angles (α, β, γ, °) | To be determined |
| Molecules per Unit Cell (Z) | To be determined |
| Key Bond Lengths (Å) | C-COOH, C-O(CF₃), C-F, N-C |
| Key Bond Angles (°) | C-O-C, O-C=O, angles of the pyridine ring |
| Hydrogen Bonding Motif | e.g., Dimeric, catemeric, involving solvent molecules |
Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism) if Chiral Derivatives are Synthesized
Chiroptical spectroscopy encompasses a group of techniques that probe the differential interaction of a chiral molecule with left and right circularly polarized light. uky.edu Electronic Circular Dichroism (ECD) spectroscopy, in particular, is a powerful tool for determining the absolute configuration of chiral compounds in solution. uky.edu
The parent molecule, this compound, is achiral. However, chiral derivatives could be synthesized, for example, by introducing a chiral center in a substituent attached to the picolinic acid core or by creating a chiral complex with a metal ion. If such chiral derivatives were prepared, ECD spectroscopy would be an invaluable technique for their stereochemical characterization.
An ECD spectrum plots the difference in absorbance of left and right circularly polarized light (ΔA) as a function of wavelength. The resulting spectrum consists of positive and negative bands (Cotton effects) that are characteristic of the molecule's three-dimensional structure.
The process for using ECD to determine the absolute configuration of a new chiral derivative of this compound would typically involve the following steps:
Synthesis and Purification: A chiral derivative would be synthesized and carefully purified to ensure enantiomeric or diastereomeric purity.
Experimental ECD Spectrum: The ECD spectrum of the purified chiral derivative would be recorded in a suitable solvent.
Computational Modeling: The conformational space of the chiral molecule would be explored using computational methods to identify the most stable conformers.
Quantum Chemical Calculations: For each stable conformer, the theoretical ECD spectrum would be calculated using time-dependent density functional theory (TD-DFT).
Comparison and Assignment: The experimentally measured ECD spectrum would be compared with the Boltzmann-averaged theoretical spectrum. A good match between the experimental and calculated spectra for a particular enantiomer allows for the unambiguous assignment of its absolute configuration.
The chromophores within the molecule, such as the pyridine ring and any other aromatic substituents, would give rise to the electronic transitions observed in the ECD spectrum. The spatial arrangement of these chromophores, dictated by the stereocenter, would determine the sign and intensity of the Cotton effects.
Table 2: Hypothetical ECD Data for a Chiral Derivative of this compound
| Wavelength (nm) | Experimental ΔA | Calculated ΔA (for R-enantiomer) | Assignment (Electronic Transition) |
| ~280 | Positive | Positive | n → π* (pyridine) |
| ~250 | Negative | Negative | π → π* (pyridine) |
| ~220 | Positive | Positive | π → π* (aromatic substituent) |
This hypothetical data illustrates how the signs of the Cotton effects in the experimental spectrum would be matched with those from the theoretical calculations to assign the absolute configuration.
Derivatization and Advanced Reactivity Studies of 4 Trifluoromethoxy Picolinic Acid
Functional Group Interconversions of the Carboxylic Acid Moiety
The carboxylic acid functional group is a versatile handle for a variety of chemical transformations, including the formation of esters and amides, as well as reduction to the corresponding alcohol, which can be further derivatized.
The conversion of carboxylic acids to esters, known as esterification, is a fundamental reaction in organic synthesis. For picolinic acids, including 4-(trifluoromethoxy)picolinic acid, several methods can be employed. The Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, is a common approach. masterorganicchemistry.com This equilibrium-driven process often requires the use of excess alcohol or the removal of water to achieve high yields. masterorganicchemistry.com
Alternatively, the use of coupling reagents can facilitate esterification under milder conditions. Reagents like 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC) or dicyclohexylcarbodiimide (B1669883) (DCC), often in the presence of a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP), activate the carboxylic acid for nucleophilic attack by an alcohol. nih.gov A similar strategy can be applied for amidation reactions, where an amine is used as the nucleophile instead of an alcohol. The formation of active esters, such as p-nitrophenyl or N-hydroxysuccinimidyl esters, provides another route to amides and other derivatives. nih.gov These active esters are more reactive towards nucleophiles than the parent carboxylic acid. nih.gov
Table 1: Common Reagents for Esterification and Amidation of Picolinic Acids
| Reaction Type | Reagent(s) | Conditions | Reference |
| Esterification | Alcohol, H₂SO₄ (catalyst) | Heat, removal of water | masterorganicchemistry.com |
| Esterification | Alcohol, EDC, DMAP | Room temperature | nih.gov |
| Amidation | Amine, EDC, DMAP | Room temperature | nih.gov |
| Active Ester Formation | p-Nitrophenol, DCC | Dichloromethane | nih.gov |
| Active Ester Formation | N-Hydroxysuccinimide, DCC | Dichloromethane | nih.gov |
The carboxylic acid group of this compound can be reduced to a primary alcohol, (4-(trifluoromethoxy)pyridin-2-yl)methanol. This transformation is typically achieved using strong reducing agents such as lithium aluminum hydride (LiAlH₄) or borane (B79455) (BH₃). The resulting alcohol serves as a valuable intermediate for further functionalization. For instance, it can undergo deoxytrifluoromethylation, a process that replaces the hydroxyl group with a trifluoromethyl group, offering a pathway to novel fluorinated compounds. nih.gov
Electrophilic and Nucleophilic Aromatic Substitution on the Pyridine (B92270) Ring
The pyridine ring in this compound is generally deactivated towards electrophilic aromatic substitution due to the electron-withdrawing nature of the nitrogen atom and the trifluoromethoxy group. quimicaorganica.orgyoutube.comyoutube.com Consequently, harsh reaction conditions are often required, and substitution typically occurs at the C-3 and C-5 positions. quimicaorganica.orgyoutube.com To enhance the reactivity and control the regioselectivity, the pyridine nitrogen can be converted to an N-oxide. This modification activates the ring, particularly at the C-4 position, for electrophilic attack. youtube.comquimicaorganica.org
Conversely, the electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic aromatic substitution (SNAr). stackexchange.comechemi.com Nucleophilic attack is favored at the C-2 and C-6 positions, which are ortho and para to the ring nitrogen. stackexchange.comechemi.com The presence of a good leaving group at these positions facilitates the substitution reaction. For instance, a halogenated derivative of this compound could undergo substitution with various nucleophiles. youtube.com
Palladium-Catalyzed Cross-Coupling Reactions at the Pyridine Core
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and they are widely applicable to pyridine-containing molecules. rsc.orgdatapdf.comyoutube.com Reactions such as the Suzuki-Miyaura, Heck, and Sonogashira couplings can be used to introduce a wide variety of substituents onto the pyridine ring of this compound derivatives. datapdf.comresearchgate.net For these reactions to proceed, a suitable leaving group, such as a halogen or a triflate, is typically required on the pyridine ring. The choice of catalyst, ligand, and reaction conditions is crucial for achieving high yields and selectivity. rsc.org
Table 2: Examples of Palladium-Catalyzed Cross-Coupling Reactions on Pyridine Scaffolds
| Reaction Name | Coupling Partners | Catalyst/Ligand Example | Bond Formed | Reference |
| Suzuki-Miyaura | Aryl/vinyl halide + Aryl/vinyl boronic acid | Pd(OAc)₂ / PCy₃ | C-C | researchgate.net |
| Heck | Aryl/vinyl halide + Alkene | Pd(OAc)₂ / PPh₃ | C-C | datapdf.com |
| Sonogashira | Aryl/vinyl halide + Terminal alkyne | PdCl₂(PPh₃)₂ / CuI | C-C | datapdf.com |
Directed Ortho-Metalation and Related Regioselective Transformations
Directed ortho-metalation (DoM) is a highly regioselective method for the functionalization of aromatic rings. wikipedia.orgbaranlab.org This strategy relies on a directing metalation group (DMG) that coordinates to an organolithium reagent, directing deprotonation to the adjacent ortho position. wikipedia.orgbaranlab.org In the context of this compound, the carboxylic acid group (or a derivative thereof) and the pyridine nitrogen can act as DMGs. However, the direct lithiation of pyridines can be complicated by the addition of the organometallic reagent to the C=N bond. harvard.edu Careful selection of the directing group and reaction conditions is therefore essential to achieve the desired regioselectivity. harvard.eduresearchgate.net For example, using a bulky amide as the directing group can favor ortho-lithiation. uwindsor.ca
Reactivity of the Trifluoromethoxy Group in Pyridine Systems
The trifluoromethoxy (OCF₃) group is generally considered to be a stable and electron-withdrawing substituent. jst.go.jp Its strong electron-withdrawing nature is due to the high electronegativity of the fluorine atoms. jst.go.jp While direct reactions involving the trifluoromethoxy group on an aromatic ring are not common, its presence significantly influences the reactivity of the pyridine ring, as discussed in the sections on electrophilic and nucleophilic substitution. The synthesis of compounds containing a trifluoromethylpyridine moiety often involves the construction of the pyridine ring from a trifluoromethyl-containing building block or the direct introduction of a trifluoromethyl group. researchoutreach.orgnih.govorgsyn.org While these methods are for the CF₃ group, the principles can be relevant to the synthesis of OCF₃-substituted pyridines. Nucleophilic attack on aromatic compounds bearing a trifluoromethyl group has also been studied. acs.org
Radical Reactions Involving this compound
The study of radical reactions involving this compound is an area of significant academic and industrial interest, driven by the need to synthesize novel derivatives with potential applications in pharmaceuticals and agrochemicals. The unique electronic properties of the trifluoromethoxy group and the inherent reactivity of the pyridine-2-carboxylic acid scaffold suggest a rich and varied radical chemistry. However, it is important to note that while the radical reactivity of the constituent parts of this molecule—the pyridine ring, the carboxylic acid, and the trifluoromethoxy group—are individually well-documented for other compounds, specific, detailed research findings and data for radical reactions on this compound itself are not extensively reported in publicly available literature. Therefore, the following discussion is based on established principles of radical chemistry and analogous reactions reported for closely related structures.
The primary sites for radical attack on this compound are the C-H bonds of the pyridine ring and the carboxylic acid group, which can undergo decarboxylation to generate a pyridyl radical. The trifluoromethoxy group itself is generally stable under common radical conditions, but its strong electron-withdrawing nature significantly influences the reactivity of the pyridine ring.
One of the most pertinent classes of radical reactions for electron-deficient heterocyclic compounds like pyridine is the Minisci reaction . wikipedia.orgprinceton.edu This reaction involves the addition of a nucleophilic radical to the protonated pyridine ring. Given the structure of this compound, the reaction would proceed by first protonating the pyridine nitrogen, further enhancing its electron-deficient character. The trifluoromethoxy group at the 4-position is a strong deactivating group, which, along with the carboxylic acid at the 2-position, influences the regioselectivity of the radical addition. In general, for 4-substituted pyridines, Minisci reactions tend to favor attack at the C-2 and C-6 positions. With the C-2 position occupied by the carboxylic acid, radical addition would be expected to occur predominantly at the C-6 position.
Another significant avenue for radical chemistry is through decarboxylative processes . nih.govprinceton.edu Picolinic acids are known to undergo decarboxylation under various conditions, and modern photoredox catalysis has emerged as a powerful tool for initiating radical reactions from carboxylic acids. nih.govnih.gov In a typical photoredox-catalyzed decarboxylative coupling, the carboxylic acid can be converted into a radical intermediate, which can then participate in a variety of bond-forming reactions. For this compound, this would involve the formation of a 4-(trifluoromethoxy)pyridin-2-yl radical, a highly reactive species that could be trapped by various radical acceptors to form new C-C or C-heteroatom bonds.
The generation of radicals can be achieved through various methods, each with its own set of reagents and conditions. The classic Minisci reaction often employs a silver salt and a persulfate oxidant to generate alkyl radicals from carboxylic acids. wikipedia.org More contemporary methods utilize photoredox catalysts, such as iridium or ruthenium complexes, which can be activated by visible light to initiate the radical process under milder conditions. nih.govnih.govprinceton.edu
While specific data for this compound is not available, the tables below present representative findings for radical reactions on analogous substituted pyridines and picolinic acids to illustrate the potential outcomes.
Table 1: Representative Examples of Minisci Reactions on Substituted Pyridines
| Entry | Pyridine Substrate | Radical Source (Precursor) | Product(s) | Yield (%) | Reference |
| 1 | Pyridine | Pivalic Acid | 2-tert-butylpyridine | 97 | wikipedia.org |
| 2 | 4-Phenylpyridine N-oxide | Pivaloyl Chloride | 2-tert-butyl-4-phenylpyridine | 75 | nih.gov |
| 3 | Quinoline | tert-Butyl hydroperoxide | 2-tert-butylquinoline / 4-tert-butylquinoline | 76 (4:3 mixture) | nih.gov |
| 4 | 4-Chloropyridine | Cyclohexane | 2-Cyclohexyl-4-chloropyridine | 68 | acs.org |
Table 2: Representative Examples of Photoredox-Catalyzed Decarboxylative Couplings
| Entry | Carboxylic Acid | Coupling Partner | Catalyst System | Product | Yield (%) | Reference |
| 1 | Phenylacetic Acid | 1-Iodooct-1-ene | Ir[dF(CF3)ppy]2(dtbbpy)PF6 / NiBr2·glyme | Allylbenzene | 84 | acs.org |
| 2 | N-Boc-glycine | 1-Iodooct-1-ene | Ir[dF(CF3)ppy]2(dtbbpy)PF6 / NiBr2·glyme | N-Boc-allylamine | 96 | acs.org |
| 3 | Cyclohexanecarboxylic Acid | 1-Iodooct-1-ene | Ir[dF(CF3)ppy]2(dtbbpy)PF6 / NiBr2·glyme | 1-Cyclohexyloct-1-ene | 78 | acs.org |
| 4 | 4-Methoxybenzoic Acid | 1,3,5-Trimethoxybenzene | I2 / K2S2O8 | 2',4,4',6'-Tetramethoxy-[1,1'-biphenyl]-2-carboxylic acid | 85 | acs.org |
The trifluoromethoxy group, being a potent electron-withdrawing group, would likely enhance the susceptibility of the pyridine ring to nucleophilic radical attack in a Minisci-type reaction. In decarboxylative reactions, the resulting 4-(trifluoromethoxy)pyridin-2-yl radical would be stabilized by the electron-withdrawing substituent, potentially influencing its reactivity and selectivity in subsequent coupling steps.
Further research is required to fully elucidate the specific radical reactivity of this compound, including detailed studies on regioselectivity, reaction yields under various catalytic systems, and the potential for novel transformations. Such studies would be invaluable for the synthesis of advanced chemical intermediates.
Application of 4 Trifluoromethoxy Picolinic Acid As a Building Block in Complex Molecule Synthesis
Role as a Key Intermediate for Pyridine-Containing Scaffolds
Pyridine (B92270) and its derivatives are fundamental scaffolds in drug design and discovery, appearing in numerous natural products and synthetic drugs. nih.govnih.gov 4-(Trifluoromethoxy)picolinic acid serves as an exemplary building block for constructing complex pyridine-containing frameworks. The trifluoromethoxylated pyridine and pyrimidine (B1678525) products are useful scaffolds that can be further modified through reactions such as amidation and palladium-catalyzed cross-coupling. researchgate.netnih.gov
The carboxylic acid group provides a reactive handle for a variety of coupling reactions, most notably amide bond formation, while the pyridine ring itself can be functionalized further. The trifluoromethoxy group at the 4-position influences the reactivity of the pyridine ring, making it susceptible to nucleophilic displacement when the ring is quaternized. google.com This allows for the introduction of a wide array of substituents at this position. For instance, the synthesis of related compounds like ethyl 4-(2-fluoro-4-nitrophenoxy) picolinate (B1231196) from picolinic acid demonstrates how the core structure can be elaborated into more complex intermediates for targeted applications, such as the development of small molecule inhibitors. bio-conferences.org The operational simplicity of protocols for the trifluoromethoxylation of pyridines makes these building blocks, including this compound, more accessible to the broader synthetic community for the development of new functional molecules. nih.gov
Incorporation into Macrocyclic and Supramolecular Structures
The unique reactivity of functionalized pyridines makes them excellent starting materials for the synthesis of macrocycles and other supramolecular systems. researchgate.net Specifically, highly fluorinated pyridine derivatives have been utilized as building blocks for novel macrocyclic structures. researchgate.net In a typical approach, a 4-substituted polyfluoropyridine can react with dinucleophiles, such as resorcinol (B1680541) or diethylene glycol derivatives, in a stepwise process to yield large, structurally diverse macrocyclic rings. researchgate.net this compound, with its activated pyridine ring, is a prime candidate for similar synthetic strategies, enabling the creation of novel macrocycles containing the OCF3 moiety.
From a supramolecular perspective, the structure of picolinic acid derivatives facilitates the formation of ordered, non-covalent assemblies. The crystal structure analysis of a related compound, 5-(trifluoromethyl)picolinic acid monohydrate, reveals a water-linked two-dimensional hydrogen-bonding network. nih.gov In this structure, the water molecule acts as both a hydrogen-bond donor and acceptor, bridging the carboxylic acid group and the pyridine nitrogen atom of adjacent molecules. nih.gov This demonstrates the capacity of substituted picolinic acids to form predictable supramolecular architectures, a key principle in crystal engineering and the design of functional materials.
Table 1: Examples of Macrocycles Synthesized from Fluorinated Pyridine Derivatives
| Starting Pyridine | Dinucleophile | Resulting Macrocycle Size |
| Perfluoro-4-isopropylpyridine | 5-Methyl-resorcinol | 16-membered ring |
| Perfluoro-4-isopropylpyridine | Ethylene glycol | Macrocycle 7 |
| 4-Methoxy-2,3,5,6-tetrafluoro-pyridine | 5-Methyl-resorcinol | Macrocycle 6 |
| 4-Methoxy-2,3,5,6-tetrafluoro-pyridine | Diethylene glycol | Macrocycle 10 |
This table illustrates the general methodology for synthesizing macrocycles from substituted pyridine derivatives, as described in the literature. researchgate.net
Use in the Synthesis of Diverse Heterocyclic Systems via Condensation and Cyclization Reactions
The picolinic acid framework is a valuable synthon for accessing more complex, fused heterocyclic systems through condensation and cyclization reactions. These reactions are fundamental in organic synthesis for building molecular complexity in an efficient manner. unime.it For example, a widely used method involves the visible light-induced condensation and subsequent cyclization of 2-aminobenzamides with aldehydes to furnish quinazolin-4(3H)-ones, a class of biologically active heterocycles. nih.govrsc.org
While this compound itself would not directly participate in this specific transformation, its functional groups can be readily converted into the necessary reactive moieties. The carboxylic acid could be reduced to an alcohol and then oxidized to an aldehyde, or converted to an amine via a Curtius or similar rearrangement. These transformations would generate a substituted pyridine synthon capable of participating in various condensation and cyclization cascades to produce novel fused heterocyclic systems, such as pyrimido[1',2':1,5]pyrazolo[3,4-c]-2,7-naphthyridines or other complex scaffolds. researchgate.net This adaptability underscores the role of this compound as a versatile precursor for a diverse range of heterocyclic targets.
Precursor for the Development of Advanced Ligands in Catalysis
Picolinic acid and its derivatives are well-established as effective ligands in coordination chemistry, capable of forming stable complexes with a variety of metal ions. nih.gov The nitrogen atom of the pyridine ring and the oxygen atoms of the carboxylate group act as a bidentate chelating system. The introduction of substituents onto the pyridine ring, such as the trifluoromethoxy group, can modulate the electronic properties of the ligand, thereby influencing the stability, reactivity, and catalytic activity of the resulting metal complex. ontosight.ainih.gov
Research on the closely related 5-(trifluoromethyl)picolinic acid has demonstrated its utility as a monoanionic ligand in the formation of complexes with several transition metals. nih.gov This highlights the potential of trifluoro-substituted picolinic acids in the development of advanced catalysts and functional metal-organic materials. This compound, by extension, is an attractive precursor for ligands designed for specific catalytic applications, where the electronic-withdrawing nature of the OCF3 group can be harnessed to fine-tune the properties of the metallic center.
Table 2: Metal Complexes Formed with 5-(Trifluoromethyl)picolinic Acid
| Metal Ion | Cambridge Structural Database Refcode |
| Cobalt(II) | VOVZOY |
| Chromium(III) | QEGWOR |
| Manganese(II) | ROKSIW |
| Iridium(III) | COKGAN, COKGIV, GIZJOR |
Data sourced from a study on the crystal structure of 5-(trifluoromethyl)picolinic acid, demonstrating its use as a ligand. nih.gov
Integration into Polymeric Materials via Functionalization
The covalent attachment of functional small molecules to polymer backbones is a powerful strategy for creating advanced materials with tailored properties. This compound is well-suited for this application due to its carboxylic acid functionality, which can readily participate in coupling reactions. A versatile and widely used method is the formation of an amide bond between a carboxylic acid and an amine-functionalized polymer. nih.gov
For example, polymers such as amine-terminated poly(ethylene glycol) (PEG) or polystyrene can be functionalized by reacting them with this compound under standard amide coupling conditions. nih.gov This process grafts the trifluoromethoxypyridinyl moiety onto the polymer chain, thereby imparting the unique properties associated with the OCF3 group—such as hydrophobicity and electronic effects—to the bulk material. This approach allows for the development of functionalized polymers for a range of applications, leveraging the known impact of the trifluoromethoxy group in materials science. researchgate.netnih.gov
Structure Reactivity Relationship Studies of 4 Trifluoromethoxy Picolinic Acid and Its Analogs
Electronic and Steric Effects of the Trifluoromethoxy Group on Pyridine (B92270) Reactivity
The trifluoromethoxy (-OCF₃) group is a unique substituent that exerts profound electronic and steric effects on the pyridine ring, significantly altering its reactivity compared to unsubstituted or other substituted pyridines.
Electronic Effects: The -OCF₃ group is a potent electron-withdrawing group, an effect stemming from the high electronegativity of the fluorine atoms. mdpi.comwikipedia.org This property has led to the -OCF₃ group being described as a "super-halogen" or "pseudo-halogen". nih.gov Its electronic influence is primarily due to a strong negative inductive effect (-I) along the C-O-CF₃ sigma bond framework. The three fluorine atoms inductively withdraw electron density from the carbon, which in turn withdraws density from the oxygen and, subsequently, from the aromatic ring.
Unlike the related methoxy (B1213986) (-OCH₃) group, which is electron-donating by resonance (+R) due to the oxygen lone pairs, the resonance donation from the oxygen in the -OCF₃ group is significantly diminished. The electron-withdrawing fluorine atoms contract the oxygen lone pair orbitals, leading to poor orbital overlap with the pyridine ring's π-system. Consequently, the strong -I effect dominates, making the trifluoromethoxy group a net electron-withdrawing substituent both by induction and resonance. This strong withdrawing nature deactivates the pyridine ring towards electrophilic aromatic substitution and lowers the basicity of the pyridine nitrogen. nih.gov Furthermore, the -OCF₃ group exerts a long-range effect, effectively lowering the basicity of arylmetal compounds even when positioned at meta or para locations. nih.gov
Steric Effects: The trifluoromethoxy group is sterically more demanding than a hydrogen or fluorine atom but is often compared to a methyl or chloro group. A key structural feature of trifluoromethoxyarenes is their preference for a conformation where the O-CF₃ bond is orthogonal (perpendicular) to the plane of the aromatic ring. rsc.org This preferred geometry arises from hyperconjugative interactions between the oxygen lone pair (n) and the antibonding orbitals (σ) of the C-F bonds (nO → σC–F). rsc.org This perpendicular arrangement minimizes steric clash with adjacent substituents and influences the accessibility of nearby reaction sites on the pyridine ring. This steric hindrance can affect the rate and regioselectivity of reactions occurring at positions ortho to the -OCF₃ group.
Influence of the Carboxylic Acid Group on Aromatic Reactivity
The carboxylic acid (-COOH) group at the 2-position (the α-position) of the pyridine ring in picolinic acid and its derivatives also strongly modulates the ring's reactivity.
Electronic Influence: The carboxylic acid group is strongly electron-withdrawing and deactivating towards electrophilic substitution due to both inductive and resonance effects. It withdraws electron density from the already electron-deficient pyridine ring, making reactions like nitration or halogenation more difficult. Conversely, this electron withdrawal activates the ring for nucleophilic aromatic substitution (SNAr), particularly at the positions ortho and para to the electron-withdrawing group. In the case of 4-(trifluoromethoxy)picolinic acid, both the -COOH and -OCF₃ groups deactivate the ring towards electrophiles and activate it towards nucleophiles.
Acidity and Basicity: The carboxylic acid group is acidic, with the pKa of unsubstituted picolinic acid being approximately 5.4. drugfuture.com The presence of the electron-withdrawing trifluoromethoxy group at the 4-position is expected to increase the acidity (lower the pKa) of the carboxylic acid by stabilizing the conjugate base (picolinate) through inductive electron withdrawal. Simultaneously, the electron-withdrawing nature of the -COOH group reduces the basicity of the pyridine nitrogen atom.
Chelation and Directing Effects: A defining characteristic of picolinic acid and its derivatives is the ability of the nitrogen atom and the carboxyl group to act as a bidentate chelating agent for metal ions. wikipedia.org This chelation can be exploited in catalysis and can influence the course of reactions involving metal reagents. In reactions like the Hammick reaction, the carboxylic acid facilitates the decarboxylative addition of ketones. wikipedia.org
Comparative Analysis of Positional Isomers (e.g., 2-, 3-, 5-, 6-trifluoromethoxypicolinic acids)
The reactivity of trifluoromethoxypicolinic acid isomers is highly dependent on the position of the -OCF₃ group relative to the carboxylic acid and the ring nitrogen. The electronic interplay between these groups dictates the electron density at each carbon atom, the acidity of the proton, and the basicity of the nitrogen.
A qualitative comparison of the expected reactivity and acidity of various isomers is presented below, based on established principles of substituent effects on the pyridine ring.
| Isomer | Position of -OCF₃ | Expected Relative Acidity (pKa) | Key Reactivity Features |
|---|---|---|---|
| This compound | 4 (para to N) | High acidity (low pKa) | Strong activation for SNAr at positions 3 and 5. Strong deactivation for electrophilic substitution. The -OCF₃ group strongly stabilizes the picolinate (B1231196) anion via a combination of inductive and resonance effects. |
| 3-(Trifluoromethoxy)picolinic acid | 3 (meta to N) | Moderate acidity | The -OCF₃ group exerts a strong inductive-withdrawing effect, but resonance effects are weaker at the meta position. Reactivity is a complex balance of effects from all three groups. |
| 5-(Trifluoromethoxy)picolinic acid | 5 (meta to N, para to -COOH) | High acidity (low pKa) | The -OCF₃ group is para to the carboxylate, providing strong resonance stabilization to the conjugate base. This isomer is expected to be one of the most acidic. |
| 6-(Trifluoromethoxy)picolinic acid | 6 (ortho to N) | Moderate-to-high acidity | Significant steric hindrance between the -OCF₃ group and the carboxylic acid. This steric interaction can force the -COOH group out of the plane of the ring, potentially affecting acidity and chelation ability. Strong inductive withdrawal due to proximity to nitrogen. |
This table presents expected trends based on electronic and steric principles. Experimental verification is required for precise quantification.
Hammett and Taft Analyses for Quantitative Structure-Reactivity Correlations
Quantitative structure-reactivity relationships (QSRR) are essential for moving beyond qualitative descriptions. The Hammett and Taft equations are cornerstone LFER (Linear Free-Energy Relationship) models used for this purpose. wikipedia.orgscribd.com
Hammett Equation: The Hammett equation is given by: log(k/k₀) = σρ or log(K/K₀) = σρ
Where:
k or K is the rate or equilibrium constant for a reaction of a substituted compound.
k₀ or K₀ is the constant for the unsubstituted reference compound.
ρ (rho) is the reaction constant, which measures the sensitivity of the reaction to substituent effects.
σ (sigma) is the substituent constant, which depends only on the nature and position (meta or para) of the substituent. wikipedia.org
The trifluoromethoxy group is a strongly electron-withdrawing substituent, which is reflected in its Hammett constants. Positive σ values indicate electron-withdrawing character. The -OCF₃ group has a significant positive σ value, comparable to or greater than that of halogens.
Taft Equation: The Taft equation separates the polar (inductive), steric, and resonance effects of a substituent. It is particularly useful for analyzing reactions of aliphatic compounds or ortho-substituted aromatic compounds where steric effects are significant. dalalinstitute.comwikipedia.org The equation is often written as: log(k/k₀) = σρ + δEₛ
Where:
σ * is the polar substituent constant (measuring inductive effects).
ρ * is the corresponding reaction sensitivity factor.
Eₛ is the steric substituent constant.
δ is the sensitivity of the reaction to steric effects.
For the isomers of trifluoromethoxypicolinic acid, a Hammett-type analysis would be invaluable. By measuring the pKa values (an equilibrium constant) of the different positional isomers, a plot of pKa against the appropriate σ constant for the -OCF₃ group at each position would allow for the determination of the ρ value for the ionization of picolinic acid derivatives. A high positive ρ value would confirm that the reaction (deprotonation) is highly sensitive to the electron-withdrawing nature of the substituents and that a negative charge is stabilized in the product (the picolinate anion).
| Substituent | σ_meta (σ_m) | σ_para (σ_p) |
|---|---|---|
| -H | 0.00 | 0.00 |
| -CH₃ | -0.07 | -0.17 |
| -OCH₃ | +0.12 | -0.27 |
| -Cl | +0.37 | +0.23 |
| -CF₃ | +0.43 | +0.54 |
| -OCF₃ | +0.35 | +0.35 |
| -NO₂ | +0.71 | +0.78 |
Data sourced from various compilations of Hammett constants. Values can vary slightly depending on the reaction series from which they were derived.
The σ values for the -OCF₃ group are positive and significant for both the meta and para positions, confirming its strong electron-withdrawing character through induction, with minimal resonance donation. science.gov Applying these values in Hammett and Taft analyses allows for the quantitative prediction of how substitutions on the picolinic acid core will impact reactivity, acidity, and ultimately, biological activity.
Coordination Chemistry and Metal Organic Frameworks Featuring Picolinate Ligands Derived from 4 Trifluoromethoxy Picolinic Acid
Investigation of Coordination Modes and Geometries
There is no available research that specifically investigates the coordination modes and resulting geometries of metal complexes formed with 4-(Trifluoromethoxy)picolinic acid. Picolinic acid itself typically acts as a bidentate chelating agent, coordinating to metal ions through the nitrogen atom of the pyridine (B92270) ring and the oxygen atom of the deprotonated carboxylate group to form a stable five-membered ring. researchgate.net A wide variety of coordination modes have been documented for the general class of picolinate-based ligands.
However, the influence of the electron-withdrawing 4-(Trifluoromethoxy) substituent on the coordination behavior—such as its effect on bond lengths, bond angles, and the potential adoption of alternative bridging or monodentate coordination modes—has not been documented. The crystal structure for a related isomer, 5-(trifluoromethyl)picolinic acid, has been reported, but this study focused on the molecule itself and its hydrogen-bonding network, not its metal complexes. nih.gov
Self-Assembly of Metal-Organic Frameworks (MOFs) and Coordination Polymers Utilizing this compound
No publications were found describing the use of this compound as a linker for the self-assembly of Metal-Organic Frameworks (MOFs) or coordination polymers. The design and synthesis of MOFs are highly dependent on the geometry and functionality of the organic ligand. While various pyridinecarboxylate ligands are employed in the construction of MOFs, the specific trifluoromethoxy derivative has not been featured in the available literature. rsc.orgrsc.org
Research in the field has explored the use of other functionalized ligands for constructing MOFs with specific properties, such as thermo- and solvatochromism using 4-(pyridin-4-yl)benzoic acid, but this does not extend to the subject compound. rsc.org
Spectroscopic and Structural Analysis of Metal-Ligand Interactions
Due to the absence of synthesized complexes, there is no specific spectroscopic or structural analysis data for metal-ligand interactions involving this compound. Characterization techniques such as FT-IR, UV-Vis, NMR, and X-ray crystallography are standard for elucidating the nature of metal-ligand bonds. nih.govusm.my
For example, in studies of other picolinate (B1231196) complexes, FT-IR spectroscopy is used to confirm coordination by observing shifts in the vibrational frequencies of the carboxylate and pyridine ring groups. ajol.info Similarly, X-ray diffraction provides definitive structural data, including bond lengths and coordination geometries. nih.gov Although the crystal structure of 5-(trifluoromethyl)picolinic acid monohydrate has been analyzed, it does not involve a metal ion and therefore provides no information on metal-ligand interactions. nih.gov Without experimental work on 4-(Trifluoromethoxy)picolinate complexes, no such analysis is available.
Future Directions and Emerging Research Avenues
Exploration of New Synthetic Paradigms for 4-(Trifluoromethoxy)picolinic acid and its Derivatives
The development of novel, efficient, and sustainable synthetic methodologies is paramount to expanding the accessibility and application of this compound and its analogues. While established routes exist, future research is anticipated to focus on paradigms that offer improved yields, reduced costs, and greater functional group tolerance.
Key areas of exploration include:
Catalytic Systems : Research into novel heterogeneous catalysts, such as functionalized metal-organic frameworks (MOFs), is a promising direction. researchgate.net For instance, zirconium-based MOFs have been successfully used as catalysts in the synthesis of other picolinate (B1231196) derivatives. researchgate.net These solid-state catalysts offer the advantages of easy separation and reusability, aligning with the principles of green chemistry. researchgate.net
Flow Chemistry : Continuous flow synthesis represents a significant shift from traditional batch processing. This technology allows for precise control over reaction parameters, enhanced safety, and scalability. Implementing flow processes for the key steps in the synthesis of this compound could lead to higher purity and more consistent production.
Late-Stage Functionalization : Introducing the trifluoromethoxy group at a later stage of a synthetic sequence is a highly sought-after strategy. Recent advances in trifluoromethoxylation reactions could be adapted to pyridine (B92270) scaffolds, allowing for the rapid diversification of complex molecules. nih.gov This approach avoids the need to carry the trifluoromethyl moiety through a lengthy synthetic sequence. nih.gov
Multi-component Reactions : Designing one-pot, multi-component reactions can dramatically increase synthetic efficiency by reducing the number of intermediate purification steps. researchgate.net The development of such a process for constructing the trifluoromethoxy-substituted picolinate core would be a significant breakthrough. researchgate.net
Table 1: Emerging Synthetic Strategies
| Synthetic Paradigm | Key Features | Potential Advantages for this compound Synthesis |
|---|---|---|
| Heterogeneous Catalysis (e.g., MOFs) | Reusable solid catalysts, well-defined active sites. researchgate.net | Increased sustainability, simplified product purification, potential for high yields. researchgate.net |
| Continuous Flow Chemistry | Precise control of temperature/pressure, rapid mixing, enhanced safety. | Improved reaction efficiency, scalability, and product consistency. |
| Late-Stage Trifluoromethoxylation | Introduction of the OCF₃ group at a late synthetic step. nih.gov | Rapid generation of diverse analogues from common intermediates. nih.gov |
| Multi-component Reactions | Combining three or more reactants in a single step. researchgate.net | Reduced waste, time, and resource consumption; increased molecular complexity. researchgate.net |
Discovery of Unprecedented Reactivity Patterns for the Trifluoromethoxy-Substituted Picolinate System
The interplay between the electron-withdrawing trifluoromethoxy group and the picolinic acid ring system can give rise to unique reactivity. A deeper investigation into these patterns can unlock novel chemical transformations and applications.
Future research will likely focus on:
Anomeric-Based Oxidation : The anomeric effect has been investigated in the synthesis of certain picolinate derivatives, where it can facilitate oxidation-reduction reactions without the need for an external oxidizing agent. researchgate.net Exploring if the electronic influence of the 4-trifluoromethoxy group can be harnessed to promote similar unprecedented, catalyst-free transformations would be a novel research avenue. researchgate.net
Crystal Engineering : The way molecules pack in a solid state is governed by intermolecular forces like hydrogen bonding. iucr.org The crystal structure of the related 5-(trifluoromethyl)picolinic acid reveals a complex, water-bridged hydrogen-bonding network. iucr.org Understanding the solid-state structure of this compound could reveal how its specific hydrogen bonding and C-H···F contacts can be used to direct reactivity in the solid state or to design co-crystals with unique properties. iucr.org
Directed Metalation : The substituents on the pyridine ring direct the position of metalation, which is a key step in introducing further functional groups. A systematic study of how the trifluoromethoxy group influences the regioselectivity of metalation reactions could lead to predictable and novel derivatization pathways.
Application of Machine Learning and Artificial Intelligence in Accelerating Research on this compound
Artificial intelligence (AI) and machine learning (ML) are poised to revolutionize chemical research by processing vast datasets to predict outcomes and guide experimental design. dntb.gov.ua
Key applications in this context include:
Synthesis Planning : AI-driven platforms can analyze existing chemical literature to propose novel and efficient synthetic routes for this compound and its derivatives. digitellinc.com These tools can optimize for factors like cost, yield, and sustainability. dntb.gov.uadigitellinc.com
Structure-Activity Relationship (SAR) Modeling : For applications in drug discovery or agrochemicals, ML models can be trained to predict the biological activity of new derivatives. nih.gov By constructing quantitative structure-activity relationship (QSAR) models, researchers can prioritize the synthesis of compounds with the highest probability of success, saving significant time and resources. nih.gov
Reaction Optimization : Machine learning algorithms can be used to optimize reaction conditions (e.g., temperature, catalyst loading, solvent) to maximize yield and minimize byproducts, a task that is often time-consuming through traditional experimental approaches. dntb.gov.ua
Table 2: AI and Machine Learning in Chemical Research
| Application Area | AI/ML Tool/Technique | Function |
|---|---|---|
| Synthesis Design | Computer-Aided Synthesis Planning dntb.gov.ua | Proposes novel synthetic pathways based on known reactions. digitellinc.com |
| Activity Prediction | Quantitative Structure-Activity Relationship (QSAR) nih.gov | Models the relationship between chemical structure and biological activity to guide design. nih.gov |
| Process Optimization | Supervised Learning Algorithms | Predicts reaction outcomes to find optimal conditions for yield and purity. dntb.gov.ua |
| Data Analysis | Unsupervised Learning embopress.org | Identifies patterns and biomarkers in large datasets from high-throughput screens. embopress.org |
Development of High-Throughput Screening Methodologies for Derivatization
To fully explore the chemical space around the this compound scaffold, high-throughput methods for both synthesis and analysis are essential.
Emerging trends in this area involve:
Mass Spectrometry-Based Screening : Techniques like Desorption Electrospray Ionization Mass Spectrometry (DESI-MS) allow for the rapid synthesis and characterization of compounds directly from reaction plates, with throughputs of more than one reaction per second. researchgate.net This enables the creation and testing of large libraries of derivatives for applications like drug discovery. embopress.orgresearchgate.net
Automated Synthesis Platforms : Robotic systems can perform numerous reactions in parallel, enabling the rapid generation of compound libraries. Combining these platforms with high-throughput purification and analysis creates a streamlined workflow for derivatization.
Novel Derivatization Reagents : The development of new derivatization strategies is crucial for creating structurally diverse libraries. For example, novel picolinoyl derivatization using a mixed anhydride (B1165640) method has been shown to improve detection sensitivity in mass spectrometry, a principle that could be adapted for high-throughput analysis of newly synthesized compounds. nih.gov This is particularly important for carboxylic acids, which can be challenging to analyze with high sensitivity. bohrium.com
Table 3: High-Throughput Methodologies
| Methodology | Description | Application to Derivatization |
|---|---|---|
| DESI-MS | Ambient ionization MS technique for rapid analysis of samples with minimal preparation. embopress.orgresearchgate.net | High-throughput synthesis and direct bioassay screening of derivative libraries. researchgate.net |
| Automated Synthesis | Robotic platforms for parallel reaction execution. | Rapid generation of a diverse library of this compound derivatives. |
| HPLC with Postcolumn Derivatization | Chemical modification after chromatographic separation to enhance detection. nih.gov | While primarily analytical, the principles can inform the design of detectable tags for HTS applications. nih.gov |
Expanding the Scope of this compound in Materials Science
The unique electronic and chelating properties of picolinic acids make them attractive building blocks for advanced materials. The presence of the trifluoromethoxy group can further enhance these properties.
Future research is expected to explore:
Organic Light-Emitting Diodes (OLEDs) : Transition-metal complexes of substituted picolinic acids are known to exhibit promising photophysical and electrochemical properties for use as phosphorescent materials in OLEDs. iucr.org Investigating the iridium or platinum complexes of this compound could lead to the development of highly efficient and stable emitters for next-generation displays and lighting. iucr.org
Metal-Organic Frameworks (MOFs) : Picolinic acids can act as organic linkers in the construction of MOFs. The trifluoromethoxy group could be used to tune the pore size, surface chemistry, and electronic properties of the resulting framework, making these materials suitable for applications in gas storage, separation, or catalysis.
Electronic Materials : The incorporation of fluorinated groups is a common strategy for designing advanced organic electronic materials. bldpharm.com Derivatives of this compound could be explored as components in organic field-effect transistors (OFETs) or as functional monomers for conductive polymers. bldpharm.com
Table 4: Potential Applications in Materials Science
| Material Type | Role of this compound | Potential Application |
|---|---|---|
| OLEDs | Ligand for phosphorescent metal complexes (e.g., Iridium, Platinum). iucr.org | Highly efficient emitters in displays and solid-state lighting. iucr.org |
| Metal-Organic Frameworks (MOFs) | Functional organic linker. bldpharm.com | Gas storage, chemical separations, heterogeneous catalysis. |
| Organic Electronics | Building block for semiconductors or polymers. bldpharm.com | Transistors, sensors, photovoltaic cells. bldpharm.com |
Q & A
Basic: What are the recommended synthetic routes for 4-(Trifluoromethoxy)picolinic acid, and how can purity be optimized?
Methodological Answer:
Synthesis typically involves coupling trifluoromethoxy-substituted aromatic precursors with picolinic acid derivatives. For example, esterification of 4-(trifluoromethoxy)phenylboronic acid (CAS 139301-27-2) with methyl picolinate, followed by hydrolysis, is a common approach . Purity optimization requires rigorous purification steps such as column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) and recrystallization from ethanol/water mixtures. Monitoring via HPLC (C18 column, acetonitrile/water mobile phase) ensures ≥95% purity, as validated in related trifluoromethoxy compounds .
Basic: Which analytical techniques are most effective for characterizing this compound, and how are spectral data interpreted?
Methodological Answer:
Key techniques include:
- NMR (¹H/¹³C, 19F): Confirm substitution patterns (e.g., trifluoromethoxy group at C4: δ ~58 ppm in ¹⁹F NMR) and aromatic proton splitting .
- FT-IR : Detect carboxylic acid O-H stretches (~2500-3300 cm⁻¹) and C-F vibrations (1100-1200 cm⁻¹) .
- LC-MS : Verify molecular ion peaks (e.g., [M+H]+ at m/z 236.15) and fragmentation patterns .
- Elemental Analysis : Validate C, H, N, F content within ±0.3% of theoretical values .
Advanced: How do researchers address discrepancies in reported biological activities of this compound derivatives across studies?
Methodological Answer:
Contradictions often arise from variations in assay conditions (e.g., cell lines, enzyme isoforms). To resolve these:
- Dose-Response Curves : Establish IC₅₀ values under standardized conditions (e.g., pH 7.4, 37°C) .
- Metabolic Stability Testing : Use liver microsomes to assess compound degradation rates, which may explain activity loss in vivo .
- Structural Analog Comparison : Compare with derivatives like 4-(trifluoromethoxy)benzoic acid (CAS 330-12-1) to isolate substituent effects .
Advanced: What strategies are employed to determine the structure-activity relationship (SAR) of this compound in enzyme inhibition assays?
Methodological Answer:
SAR studies utilize:
- Analog Synthesis : Modify substituents (e.g., replacing trifluoromethoxy with methyl or halogens) .
- Docking Simulations : Predict binding modes using software like AutoDock Vina (PDB: enzyme targets, e.g., IDO1) .
- Kinetic Assays : Measure Kᵢ values via Lineweaver-Burk plots to distinguish competitive vs. non-competitive inhibition .
- Crystallography : Resolve co-crystal structures to identify critical hydrogen bonds or hydrophobic interactions .
Basic: What are the critical safety considerations when handling this compound in laboratory settings?
Methodological Answer:
- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
- Ventilation : Use fume hoods to prevent inhalation of fine powders .
- Waste Disposal : Collect residues in sealed containers for incineration, as fluorinated compounds may persist in the environment .
- Acute Toxicity : Refer to SDS data for similar compounds (e.g., LD₅₀ > 2000 mg/kg in rats) to guide handling .
Advanced: How can computational modeling predict the reactivity and interaction mechanisms of this compound with biological targets?
Methodological Answer:
- DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to predict electrophilic sites (e.g., carboxylic acid proton) .
- MD Simulations : Simulate solvation dynamics (TIP3P water model) to assess stability in physiological conditions .
- QSAR Models : Corrogate electronic parameters (e.g., Hammett σ values) with inhibitory activity .
Basic: What are the solubility and stability profiles of this compound under various experimental conditions?
Methodological Answer:
- Solubility :
- Stability :
Advanced: What experimental approaches validate the metabolic pathways of this compound in in vitro models?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
